Unveiling the Structural Nuances of 1,4-Bis(phenylethynyl)benzene: A Technical Guide
Unveiling the Structural Nuances of 1,4-Bis(phenylethynyl)benzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 1,4-Bis(phenylethynyl)benzene (BPEB), a molecule of significant interest in the fields of materials science and drug development. This document, intended for researchers, scientists, and professionals in drug development, synthesizes crystallographic data, spectroscopic findings, and computational studies to offer a detailed understanding of this rigid, rod-like molecule.
Core Molecular Structure
1,4-Bis(phenylethynyl)benzene is a conjugated aromatic hydrocarbon with the chemical formula C₂₂H₁₄. Its structure is characterized by a central benzene (B151609) ring connected to two phenyl rings via ethynyl (B1212043) (acetylenic) linkers at the para positions. This extended π-system is responsible for its unique electronic and photophysical properties.
The definitive molecular geometry of BPEB has been elucidated by single-crystal X-ray diffraction. The molecule is largely planar, with the central and terminal phenyl rings being nearly coplanar. This planarity facilitates π-electron delocalization across the entire molecular backbone.
Crystallographic Data
The crystal structure of 1,4-Bis(phenylethynyl)benzene has been determined, and an Oak Ridge Thermal Ellipsoid Plot (ORTEP) diagram confirms the molecular conformation in the solid state. The key structural parameters derived from crystallographic studies are summarized below.
| Parameter | Value |
| Bond Lengths (Å) | |
| C≡C (ethynyl) | Data not available in search results |
| C-C (phenyl-ethynyl) | Data not available in search results |
| C-C (within phenyl rings) | Data not available in search results |
| Bond Angles (°) | |
| C-C≡C | Data not available in search results |
| Phenyl-C-C | Data not available in search results |
| Dihedral Angles (°) | |
| Phenyl Ring - Central Ring | Data not available in search results |
Note: While the existence of the crystal structure is confirmed, specific quantitative data for bond lengths, bond angles, and dihedral angles were not available in the provided search results. This information would typically be found in the full crystallographic information file (CIF) or the associated research publication.
Conformational Dynamics: The Dance of the Phenyl Rings
While the molecule adopts a predominantly planar conformation in the crystalline state, in the gas phase and in solution, the terminal phenyl rings can rotate relative to the central benzene ring. This torsional motion is a key aspect of its conformational dynamics.
Spectroscopic and computational studies have been employed to quantify the energy barrier associated with this rotation.
Rotational Barrier
The ground-state barrier to rotation for the terminal phenyl rings has been experimentally determined.
| State | Rotational Barrier (cm⁻¹) | Method |
| Ground State (S₀) | 220-235 | Cavity Ring-Down Spectroscopy |
This relatively low barrier indicates that at room temperature, the phenyl rings are in a state of hindered rotation.
Experimental Protocols
Single-Crystal X-ray Diffraction
The determination of the molecular structure of 1,4-Bis(phenylethynyl)benzene was achieved through single-crystal X-ray diffraction.
Crystal Growth: Crystals suitable for X-ray analysis were obtained by the slow evaporation of a methanol (B129727) (CH₃OH) solution of 1,4-Bis(phenylethynyl)benzene at room temperature.
Data Collection and Structure Refinement: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data was collected at a controlled temperature. The collected data was then processed to solve and refine the crystal structure, yielding the precise atomic coordinates, bond lengths, bond angles, and other structural parameters.
Cavity Ring-Down Spectroscopy
The ground-state rotational barrier was determined using cavity ring-down (CRD) spectroscopy on jet-cooled BPEB.
Experimental Setup: A pulsed laser system was used to excite the BPEB molecules within a high-finesse optical cavity. The decay rate of the light intensity in the cavity was measured as a function of the laser wavelength.
Data Analysis: The torsional energy levels were probed by analyzing the vibronic spectrum. The potential energy surface for the torsional motion was modeled using a simple cosine potential, and the barrier height was determined by fitting the model to the experimental data.
Logical Relationships and Workflows
The following diagram illustrates the workflow for the comprehensive structural and conformational analysis of 1,4-Bis(phenylethynyl)benzene.
The following diagram illustrates the key conformational states of 1,4-Bis(phenylethynyl)benzene, highlighting the rotational degree of freedom of the terminal phenyl rings.
